![molecular formula C13H20O4Si B14364407 3-[Diethoxy(phenyl)silyl]propanoic acid CAS No. 90729-94-5](/img/structure/B14364407.png)
3-[Diethoxy(phenyl)silyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Diethoxy(phenyl)silyl]propanoic acid is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(phenyl)silyl]propanoic acid typically involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst, followed by the introduction of a propanoic acid group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Diethoxy(phenyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[Diethoxy(phenyl)silyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of biocompatible materials and as a tool for studying biological processes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-[Diethoxy(phenyl)silyl]propanoic acid exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl group can participate in π-π interactions, while the propanoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic acid: Similar in structure but lacks the silicon atom.
Diethoxy(phenyl)silane: Similar but does not contain the propanoic acid group.
Phenylsilane: Contains the phenyl and silicon groups but lacks the diethoxy and propanoic acid functionalities.
Uniqueness
3-[Diethoxy(phenyl)silyl]propanoic acid is unique due to the presence of both the silicon atom and the propanoic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to its similar compounds.
Propriétés
Numéro CAS |
90729-94-5 |
|---|---|
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
3-[diethoxy(phenyl)silyl]propanoic acid |
InChI |
InChI=1S/C13H20O4Si/c1-3-16-18(17-4-2,11-10-13(14)15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) |
Clé InChI |
XUQZBPZTICDXOJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(=O)O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


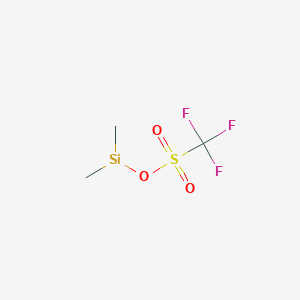
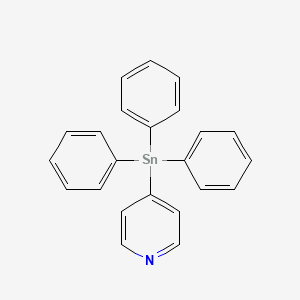

![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
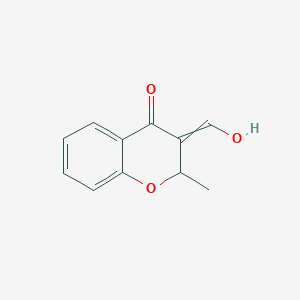
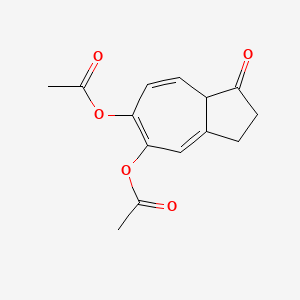
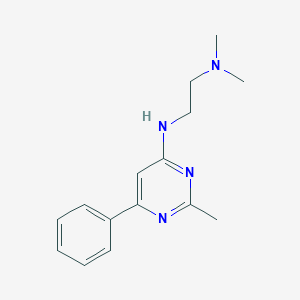

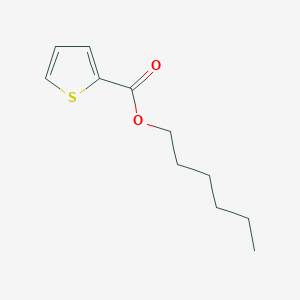
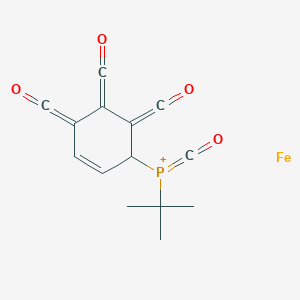
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
